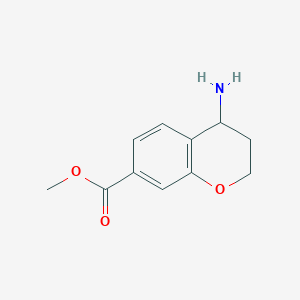

Methyl 4-aminochroman-7-carboxylate

CAS No.:

Cat. No.: VC4049318

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO3 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate |

| Standard InChI | InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6,9H,4-5,12H2,1H3 |

| Standard InChI Key | MYTMBSZOIXTIDU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(CCO2)N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(CCO2)N |

Introduction

Chemical Identity and Structural Features

Methyl 4-aminochroman-7-carboxylate possesses the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . Its structure combines a chroman ring system—a benzopyran moiety with a saturated pyran ring—with functional groups that enhance its reactivity and potential bioactivity. The amino group at position 4 introduces basicity, while the methyl ester at position 7 offers a site for hydrolytic modification. Comparative analysis with related compounds, such as 3-aminochroman derivatives and methyl 4-aminopyridine-2-carboxylate , highlights its unique stereoelectronic profile, which may influence its interactions in catalytic or biological systems.

Physicochemical Properties

-

Melting Point: Chroman derivatives with polar substituents (e.g., amino, ester) typically exhibit melting points above 100°C, as seen in methyl 4-aminopyridine-2-carboxylate (129–130°C) .

-

Solubility: The methyl ester group likely enhances lipid solubility, while the amino group contributes to water solubility via protonation under acidic conditions.

-

Stability: Ester functionalities are susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in dry, dark environments .

Experimental characterization techniques, such as capillary electrophoresis with β-cyclodextrin chiral selectors , could resolve enantiomeric purity—a critical parameter for pharmaceutical applications.

Future Directions and Research Gaps

The absence of detailed mechanistic or pharmacokinetic studies on methyl 4-aminochroman-7-carboxylate underscores the need for further research. Key areas include:

-

Synthetic Optimization: Developing enantioselective routes to access optically pure forms.

-

Biological Screening: Evaluating its bioactivity in antimicrobial, anticancer, or neuroprotective assays.

-

Structural Modification: Exploring derivatization at the 4-amino or 7-ester positions to enhance solubility or target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume